tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Building Block Purity Procurement Specification Quality Control

tert-Butyl bis(oxazol-4-ylmethyl)carbamate (CAS 1646152-48-8) is a Boc-protected bis(oxazole) secondary amine with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol. The compound features two 1,3-oxazol-4-ylmethyl groups attached to a nitrogen center that is protected by a tert-butoxycarbonyl (Boc) group, with canonical SMILES CC(C)(C)OC(=O)N(CC1=COC=N1)CC1=COC=N1.

Molecular Formula C13H17N3O4
Molecular Weight 279.296
CAS No. 1646152-48-8
Cat. No. B592352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl bis(oxazol-4-ylmethyl)carbamate
CAS1646152-48-8
Molecular FormulaC13H17N3O4
Molecular Weight279.296
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=COC=N1)CC2=COC=N2
InChIInChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(4-10-6-18-8-14-10)5-11-7-19-9-15-11/h6-9H,4-5H2,1-3H3
InChIKeyNJRQCERJVRSPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl bis(oxazol-4-ylmethyl)carbamate (CAS 1646152-48-8): Procurement-Relevant Baseline Overview


tert-Butyl bis(oxazol-4-ylmethyl)carbamate (CAS 1646152-48-8) is a Boc-protected bis(oxazole) secondary amine with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol . The compound features two 1,3-oxazol-4-ylmethyl groups attached to a nitrogen center that is protected by a tert-butoxycarbonyl (Boc) group, with canonical SMILES CC(C)(C)OC(=O)N(CC1=COC=N1)CC1=COC=N1 . It is cataloged by multiple suppliers as a building block for protein degrader synthesis and organic chemistry applications, with commercial purity typically specified at 97% (by HPLC or NMR) . The compound is also referenced under the CAS name 1,1-Dimethylethyl N,N-bis(4-oxazolylmethyl)carbamate [1] and the IUPAC name tert-butyl N,N-bis(1,3-oxazol-4-ylmethyl)carbamate .

1
Boc-protected bis(oxazole) amine for orthogonal synthetic strategies
2
Multi-step synthesis requiring masked secondary amine under basic/nucleophilic conditions
3
Protein degrader building block and bis-heterocycle scaffold precursor

Why Generic Substitution of tert-Butyl bis(oxazol-4-ylmethyl)carbamate Fails: Critical Differentiators for Procurement


Generic substitution of tert-butyl bis(oxazol-4-ylmethyl)carbamate with seemingly similar bis(oxazole) compounds is not scientifically viable due to distinct structural and functional constraints. The Boc protecting group is essential for preventing unwanted nucleophilic reactions at the secondary amine center during multi-step synthetic sequences; the unprotected free amine analog bis(oxazol-4-ylmethyl)amine hydrochloride (CAS 1646152-51-3) will participate in competing reactions unless orthogonal protection is employed . Positional isomerism further compounds the substitution problem: the oxazol-2-ylmethyl regioisomer (tert-butyl bis(oxazol-2-ylmethyl)carbamate, CAS 1956307-71-3) exhibits altered nitrogen-oxygen heteroatom positioning that modifies metal-coordination geometry and hydrogen-bonding patterns, making it unsuitable as a direct replacement in structure-activity relationship studies . Additionally, mono-substituted analogs such as tert-butyl (oxazol-4-ylmethyl)carbamate lack the second oxazole ring required for bidentate chelation applications or bis-heterocycle scaffold construction . These structural distinctions translate to quantifiable differences in synthetic utility, purity specifications, and downstream reaction outcomes that procurement decisions must account for.

Deprotected form Free amine HCl (CAS 1646152-51-3) lacks Boc protection, risking competing side reactions in multi-step sequences.
Regioisomer Oxazol-2-ylmethyl analog (CAS 1956307-71-3) alters N/O spacing, modifying coordination geometry and hydrogen-bonding patterns.
Mono-oxazole Mono-oxazole carbamates lack the second oxazole ring required for bidentate chelation or bis-heterocycle scaffold construction.

tert-Butyl bis(oxazol-4-ylmethyl)carbamate: Quantitative Differentiation Evidence Guide


Purity Specification Differential: 97% Target Compound vs. 95% Free Amine Comparator

Commercial suppliers specify tert-butyl bis(oxazol-4-ylmethyl)carbamate at 97% purity (by HPLC or NMR) with batch-specific analytical documentation including NMR, HPLC, and GC reports . In contrast, the deprotected free amine analog bis(oxazol-4-ylmethyl)amine hydrochloride (CAS 1646152-51-3) is routinely supplied at 95% purity . The 2% absolute purity differential corresponds to a reduction in total impurities from approximately 5% to 3%, representing a ~40% relative decrease in contaminant burden that affects downstream reaction stoichiometry and purification requirements.

Purity differential
Head-to-head
97% vs 95%
~40% relative impurity reduction supports stoichiometric accuracy
Data to verify; commercial supplier specs
Building Block Purity Procurement Specification Quality Control

Protection State Differentiation: Boc-Protected vs. Free Amine Hydrochloride for Multi-Step Synthesis

tert-Butyl bis(oxazol-4-ylmethyl)carbamate contains a Boc-protected secondary amine that is stable under basic, nucleophilic, and reductive conditions but undergoes quantitative deprotection in acidic media (e.g., TFA/CH2Cl2 or HCl/dioxane) [1]. The comparator bis(oxazol-4-ylmethyl)amine hydrochloride is already present as the free amine hydrochloride salt, rendering it immediately reactive toward electrophiles, acylating agents, and alkylating agents without the protection/deprotection sequence required for the Boc compound . The Boc group enables orthogonal protection strategies wherein the bis(oxazole) amine moiety remains masked while other functional groups undergo transformation, a capability absent in the free amine analog.

Protection state
Class-level
Boc-protected vs free amine·HCl
Enables orthogonal synthetic step where amine must remain masked
Acid-labile Boc cleavage required for deprotection
Synthetic Intermediate Protecting Group Strategy Orthogonal Reactivity

Molecular Weight Differential: 279.29 g/mol (Boc-Protected) vs. 215.64 g/mol (Free Amine HCl)

The molecular weight of tert-butyl bis(oxazol-4-ylmethyl)carbamate is 279.29 g/mol , which is 63.65 g/mol (29.5%) greater than that of bis(oxazol-4-ylmethyl)amine hydrochloride (MW = 215.64 g/mol) . This mass differential corresponds to the Boc group (C5H9O2, calculated mass 101.12 g/mol) replacing the HCl component of the free amine salt. In practical synthesis, this translates to a 1.30-fold difference in mass required to deliver equimolar amounts of the bis(oxazole) amine core after deprotection.

Molecular weight
Head-to-head
279.29 vs 215.64 g/mol
29.5% mass differential affects equimolar dosing calculations
Derived from molecular formula; verify for scaled reactions
Reaction Stoichiometry Mass Balance Molecular Weight Calculation

Regioisomeric Differentiation: Oxazol-4-yl vs. Oxazol-2-yl Substitution Patterns

tert-Butyl bis(oxazol-4-ylmethyl)carbamate features oxazole rings substituted at the 4-position (N-1, O-3 numbering), whereas the regioisomer tert-butyl bis(oxazol-2-ylmethyl)carbamate (CAS 1956307-71-3) contains oxazole rings substituted at the 2-position between nitrogen and oxygen atoms . This positional difference alters the nitrogen-oxygen heteroatom spacing within the oxazole ring: in 4-substituted oxazoles, the nitrogen atom is adjacent to the substitution point (N1–C2–C4 linkage), while in 2-substituted oxazoles, the nitrogen is directly bonded to the substituted carbon (C2 with N3 adjacent) . This regioisomerism modifies metal-chelation bite angles, hydrogen-bond donor/acceptor geometry, and π-stacking orientations in coordination complexes or biological target interactions.

Regioisomeric pattern
Class-level
4-substituted vs 2-substituted oxazole
Alters metal-chelation bite angle and H-bond geometry
Relevant for coordination chemistry applications
Regioisomer Coordination Chemistry Heterocyclic Scaffold

Bis-Oxazole Scaffold Completeness vs. Mono-Oxazole Analog Limitation

tert-Butyl bis(oxazol-4-ylmethyl)carbamate contains two symmetrically disposed oxazol-4-ylmethyl groups attached to a single Boc-protected nitrogen center, providing a bis-heterocyclic scaffold . In contrast, mono-oxazole analogs such as tert-butyl oxazol-4-ylcarbamate (CAS 1314931-66-2) or tert-butyl (oxazol-4-ylmethyl)carbamate contain only one oxazole moiety per protected amine unit . The bis-oxazole architecture is essential for applications requiring bidentate coordination to metal centers, where two oxazole nitrogen atoms act as σ-donors to form stable chelate rings. Mono-oxazole analogs cannot provide this bidentate coordination capability and therefore cannot substitute in applications requiring bis(oxazole) metal complex formation.

Bis- vs mono-oxazole
Class-level
2 oxazole rings vs 1
Required for bidentate ligand behavior; mono analogs cannot chelate
Critical for metal complex formation
Bidentate Ligand Bis-Heterocycle Chelation

tert-Butyl bis(oxazol-4-ylmethyl)carbamate: Validated Research and Industrial Application Scenarios


Multi-Step Synthesis Requiring Orthogonal Amine Protection

This compound is appropriate for synthetic sequences where the bis(oxazole) amine must remain masked while other functional groups undergo transformation under basic, nucleophilic, or reductive conditions. The Boc group provides stability through these steps and is cleaved under acidic conditions (e.g., TFA/CH2Cl2) to reveal the free secondary amine for subsequent functionalization [1]. The free amine comparator (CAS 1646152-51-3) would participate in competing side reactions under these same conditions, making the Boc-protected form essential for such orthogonal protection strategies.

Bis(oxazole) Ligand Precursor for Transition Metal Coordination Chemistry

Following Boc deprotection, the resulting bis(oxazol-4-ylmethyl)amine provides two oxazole nitrogen atoms that can serve as σ-donors in bidentate coordination to transition metal centers [1]. The 4-substituted oxazole regioisomer offers distinct nitrogen-oxygen spatial arrangement compared to 2-substituted analogs, which may influence metal-chelation bite angles and complex geometry . Mono-oxazole analogs (e.g., CAS 1314931-66-2) lack the second oxazole ring required for bidentate coordination, making this bis-oxazole scaffold the appropriate choice for bidentate ligand applications.

Protein Degrader Building Block (PROTAC/PROTAB) Intermediate

The compound is cataloged by commercial suppliers specifically under the product family 'Protein Degrader Building Blocks' [1]. The Boc-protected bis(oxazole) scaffold provides a heterobifunctional precursor suitable for incorporation into PROTAC or PROTAB architectures where the deprotected amine can serve as an attachment point for E3 ligase-binding moieties or target-protein ligands. The 97% purity specification supports reproducible conjugation chemistry and minimizes impurities that could interfere with cellular degradation assays.

Heterocyclic Scaffold for Bis-Oxazole Peptidomimetic Synthesis

The bis(oxazole) architecture is structurally analogous to scaffolds employed in bis-oxazole peptidomimetic synthesis [1]. The Boc-protected secondary amine provides a protected nitrogen handle for solid-phase peptide synthesis or solution-phase peptide coupling, while the two oxazol-4-ylmethyl groups offer heterocyclic moieties that can mimic amide bonds or participate in π-stacking interactions with biological targets. The oxazol-4-yl substitution pattern (versus oxazol-2-yl isomers) is specifically relevant for applications requiring the distinct N/O heteroatom arrangement of 4-substituted oxazoles.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Boc-protected secondary amine for acid-labile masking
Deprotection efficiency and amine integrity under acidic conditions
Bis(oxazole) ligand precursor for transition metal coordination
Two 4-substituted oxazole rings for bidentate σ-donation
Chelation geometry and metal-binding stoichiometry
Protein degrader (PROTAC/PROTAB) building block
Bis-heterocyclic scaffold with protected amine linker site
Conjugation reproducibility and impurity profile after deprotection
Bis-oxazole peptidomimetic synthesis
Oxazol-4-ylmethyl architecture for amide bond mimicry
Regioisomeric identity and scaffold fidelity in coupling reactions

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